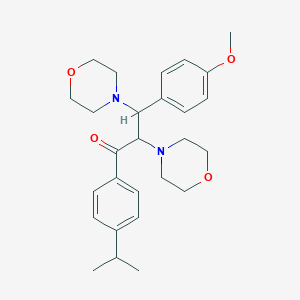
Methyl N-hydroxybenzimidate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl N-hydroxybenzimidate can be synthesized through several methods. One common approach involves the reaction of benzonitrile with methanol in the presence of a base, followed by the addition of hydroxylamine. The reaction typically proceeds under mild conditions, with the base acting as a catalyst to facilitate the formation of the imidate group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl N-hydroxybenzimidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the imidate group to an amine or hydroxylamine.
Substitution: Nucleophilic substitution reactions can occur at the imidate group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the imidate group under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of oximes or nitroso compounds.
Reduction: Formation of amines or hydroxylamines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl N-hydroxybenzimidate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.
Industry: this compound is used in the production of specialty chemicals and as a building block for the synthesis of advanced materials.
Mécanisme D'action
The mechanism of action of methyl N-hydroxybenzimidate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt essential biological pathways, resulting in antimicrobial or antifungal effects. Additionally, the compound’s ability to undergo various chemical reactions allows it to modulate different biochemical processes.
Comparaison Avec Des Composés Similaires
Methyl N-hydroxybenzimidate can be compared with other similar compounds, such as:
Hydroxylamine Derivatives: Compounds like hydroxylamine and its derivatives share similar chemical properties, but this compound offers unique reactivity due to the imidate group.
Oximes: Oximes are structurally related to this compound and exhibit similar chemical behavior, particularly in oxidation and reduction reactions.
Propriétés
Formule moléculaire |
C8H9NO2 |
|---|---|
Poids moléculaire |
151.16 g/mol |
Nom IUPAC |
methyl N-hydroxybenzenecarboximidate |
InChI |
InChI=1S/C8H9NO2/c1-11-8(9-10)7-5-3-2-4-6-7/h2-6,10H,1H3 |
Clé InChI |
HUYDCTLGGLCUTE-UHFFFAOYSA-N |
SMILES canonique |
COC(=NO)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3-[[3-(trifluoromethyl)phenyl]carbamoylsulfanyl]propanoate](/img/structure/B14018580.png)


![4-[2-Oxo-2-(2-oxocyclopentyl)ethyl]piperidine-2,6-dione](/img/structure/B14018597.png)

![N,N'-{[(4-Methylbenzene-1-sulfonyl)azanediyl]bis[(ethane-2,1-diyl)oxy-2,1-phenylene]}bis(4-methylbenzene-1-sulfonamide)](/img/structure/B14018611.png)





![3-Chloro-4-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine](/img/structure/B14018649.png)

![N-[(Z)-(6-bromopyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14018659.png)
